molecular formula C5H10ClO2P B1583792 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane CAS No. 2428-06-0

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Cat. No. B1583792
CAS RN: 2428-06-0
M. Wt: 168.56 g/mol
InChI Key: RAOZVFGTRXLBTA-UHFFFAOYSA-N
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Patent
US04420437

Procedure details

To phosphorus trichloride (775.4 g, 5.5 M, 10% molar excess) was added dropwise with stirring over two hours a solution of neopentylene glycol (520.8 g, 5.0 M) in chloroform (1200 ml). After the slight endotherm and evolution of HCl had subsided, the clear colorless solution was freed of most of the chloroform and excess PCl3 by distillation at atmospheric pressure to a pot temperature of 100° C. Distillation of the residue through a short vacuum-jacketed Vigreaux column yielded 803.6 g (95.3% yield) of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (III), bp 65° C./10 mm nD25 1.4738, % Cl found 20.71 (21.03 calculated).
Quantity
775.4 g
Type
reactant
Reaction Step One
Quantity
520.8 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1]([Cl:4])(Cl)Cl.[CH2:5]([OH:11])[C:6]([CH3:10])([CH3:9])[CH2:7][OH:8].Cl>C(Cl)(Cl)Cl>[Cl:4][P:1]1[O:11][CH2:5][C:6]([CH3:10])([CH3:9])[CH2:7][O:8]1

Inputs

Step One
Name
Quantity
775.4 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
Quantity
520.8 g
Type
reactant
Smiles
C(C(CO)(C)C)O
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by distillation at atmospheric pressure to a pot temperature of 100° C
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue through a short vacuum-jacketed Vigreaux column

Outcomes

Product
Name
Type
product
Smiles
ClP1OCC(CO1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 803.6 g
YIELD: PERCENTYIELD 95.3%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.